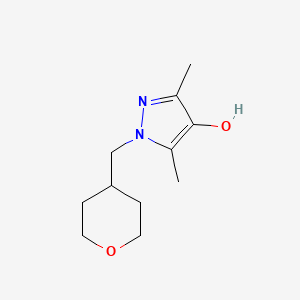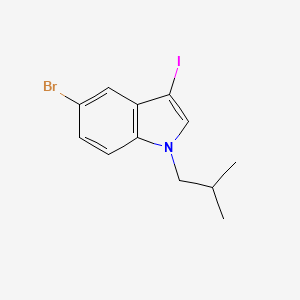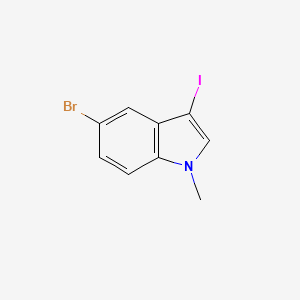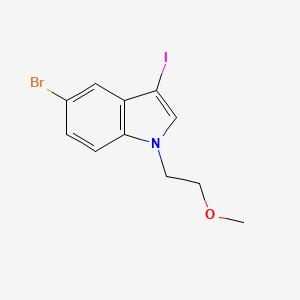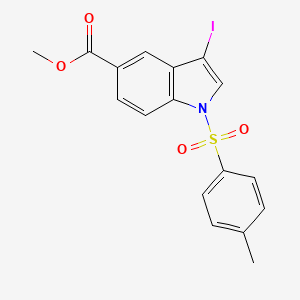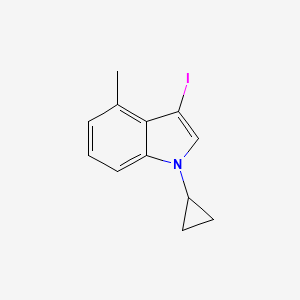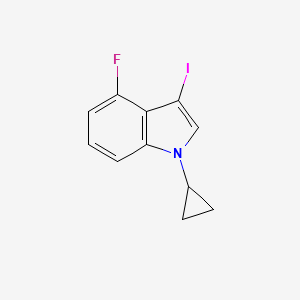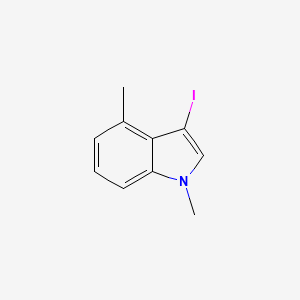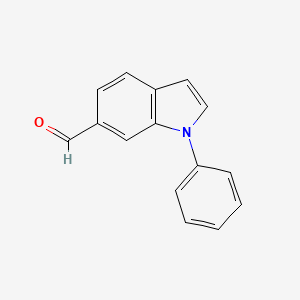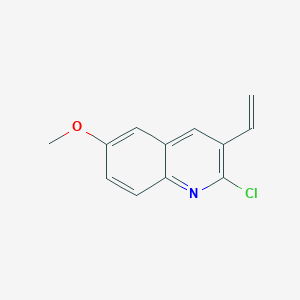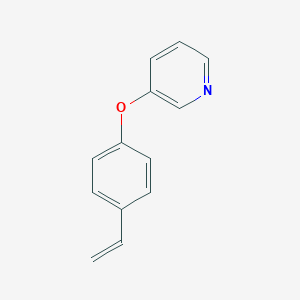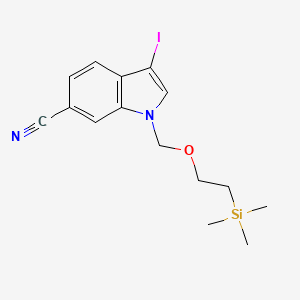
3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes This particular compound is characterized by the presence of an iodine atom, a trimethylsilanyl-ethoxymethyl group, and a carbonitrile group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide (KOH).
Attachment of the Trimethylsilanyl-Ethoxymethyl Group: This step involves the reaction of the indole derivative with a trimethylsilanyl-ethoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds (e.g., Grignard reagents) and halide ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reduction of the carbonitrile group to an amine or other functional groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX), halide ions (e.g., NaI), bases (e.g., KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Major Products Formed
Substitution: Various substituted indole derivatives
Oxidation: Oxidized indole derivatives with additional functional groups
Reduction: Reduced indole derivatives, such as amines
Scientific Research Applications
3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties. It may also be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the carbonitrile group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
- 5-Iodo-2-methyl-1H-imidazole
- 6-Iodo-3-methyl-1H-indazole
- 3-Iodo-6-nitro-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole
Uniqueness
3-Iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole-6-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the trimethylsilanyl-ethoxymethyl group provides steric protection and influences its solubility. The carbonitrile group adds further versatility, allowing for various chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-iodo-1-(2-trimethylsilylethoxymethyl)indole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN2OSi/c1-20(2,3)7-6-19-11-18-10-14(16)13-5-4-12(9-17)8-15(13)18/h4-5,8,10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDBCRRWMZFZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1C=C(C=C2)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8155850.png)
